

# Triethylene Glycol Dicaprylate: A Technical Guide for Formulation Scientists

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## Compound of Interest

Compound Name: Triethylene glycol dicaprylate

Cat. No.: B090476

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An in-depth technical guide for researchers, scientists, and drug development professionals on the molecular properties, synthesis, and applications of **triethylene glycol dicaprylate**, a key excipient in modern pharmaceutical formulations.

## Core Molecular and Physical Properties

**Triethylene glycol dicaprylate** is a diester of triethylene glycol and caprylic acid. It is a key functional lipid excipient used in the development of oral and topical drug delivery systems. Its amphiphilic nature and favorable safety profile make it a versatile component for enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).

Below is a summary of its key molecular and physicochemical properties.

Property	Value	Reference
Molecular Formula	C22H42O6	[1]
Molecular Weight	402.57 g/mol	[1]
CAS Number	106-10-5	[2]
Appearance	Colorless to pale yellow liquid	
Water Solubility	0.03633 mg/L at 25°C (estimated)	[2]
Stereochemistry	Achiral	[1]

## Applications in Drug Development

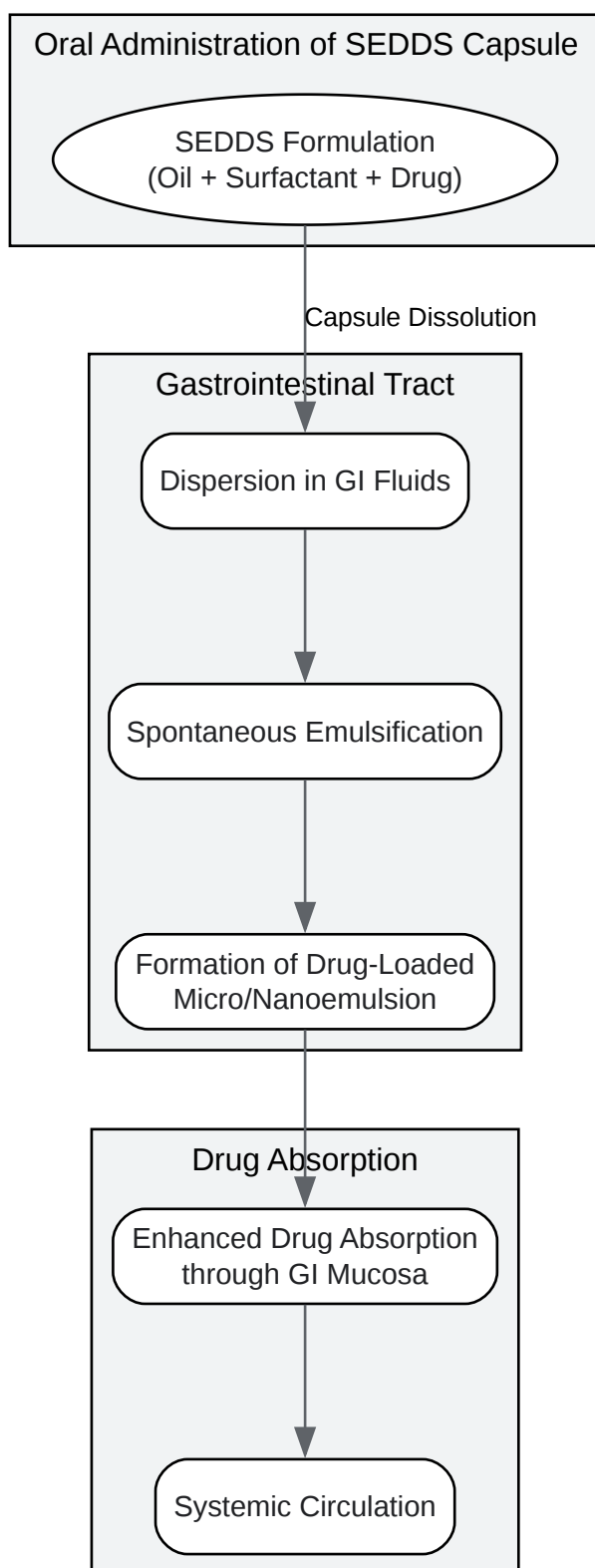
**Triethylene glycol dicaprylate** is primarily utilized as an oil phase in lipid-based drug delivery systems, particularly in the formulation of self-emulsifying drug delivery systems (SED DS).

These systems are designed to improve the oral absorption of hydrophobic drugs.

Key applications include:

- **Solubility Enhancement:** It acts as a lipidic solvent for poorly water-soluble drugs, increasing their concentration in the formulation.<sup>[3][4]</sup> Upon oral administration, the formulation disperses in the gastrointestinal fluids to form a fine emulsion, which facilitates drug dissolution and absorption.<sup>[5][6]</sup>
- **Bioavailability Enhancement:** By presenting the drug in a solubilized state and forming a microemulsion in the GI tract, it can significantly enhance the bioavailability of drugs that are otherwise poorly absorbed.<sup>[6][7]</sup>
- **Component of Self-Emulsifying Drug Delivery Systems (SED DS):** In SED DS formulations, **triethylene glycol dicaprylate** serves as the oil phase, which is combined with a surfactant and a co-surfactant. This mixture spontaneously forms an emulsion upon contact with aqueous media.<sup>[3][5][8]</sup>

The following diagram illustrates the general mechanism of a Self-Emulsifying Drug Delivery System (SED DS) where **triethylene glycol dicaprylate** can be a key component.



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**Figure 1:** Mechanism of a Self-Emulsifying Drug Delivery System (SED DS).

# Experimental Protocols: Synthesis of Triethylene Glycol Dicaprylate

The synthesis of **triethylene glycol dicaprylate** is typically achieved through the esterification of triethylene glycol with caprylic acid. Below is a representative experimental protocol adapted from methods for similar esters.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

## Materials:

- Triethylene glycol
- Caprylic acid
- p-Toluenesulfonic acid (catalyst)
- Toluene (solvent)
- Sodium bicarbonate solution (5% w/v)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate
- Inhibitor (e.g., hydroquinone)

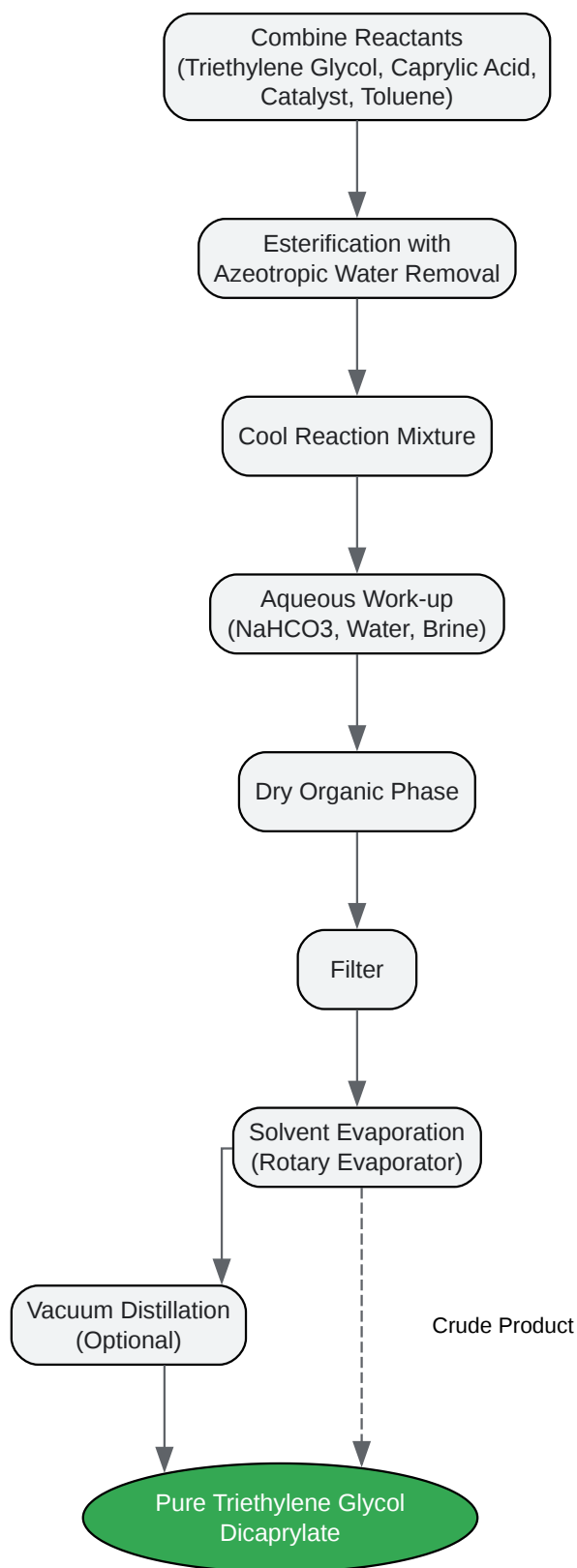
## Equipment:

- Round-bottom flask
- Dean-Stark apparatus
- Condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator

#### Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine triethylene glycol, a slight molar excess of caprylic acid (e.g., 2.2 equivalents), p-toluenesulfonic acid (catalytic amount), and toluene.
- **Esterification:** Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
- **Reaction Monitoring:** Monitor the progress of the reaction by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.
- **Work-up:**
  - Cool the reaction mixture to room temperature.
  - Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
  - Dry the organic layer over anhydrous magnesium sulfate.
- **Purification:**
  - Filter to remove the drying agent.
  - Remove the toluene under reduced pressure using a rotary evaporator to yield the crude **triethylene glycol dicaprylate**.
  - For higher purity, the product can be further purified by vacuum distillation.

The following diagram outlines the general workflow for the synthesis and purification of **triethylene glycol dicaprylate**.



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**Figure 2:** Synthesis and Purification Workflow.

## Safety and Handling

Triethylene glycol, the parent alcohol of this ester, is considered to have low acute toxicity.[13] The oral LD50 in rats for triethylene glycol is reported to be in the range of 15-22 g/kg.[13] It is not found to be a skin irritant in rabbits and causes minimal eye irritation.[13] However, as with any chemical, appropriate personal protective equipment should be used during handling. It is important to note that triethylene glycol and its derivatives should not be used on damaged skin.[13] For **triethylene glycol dicaprylate** specifically, toxicological data is limited, and it is recommended to handle it with care, following standard laboratory safety procedures.[2]

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